molecular formula C30H24O10 B1198531 Elsinochrome A CAS No. 24568-67-0

Elsinochrome A

Cat. No.: B1198531
CAS No.: 24568-67-0
M. Wt: 544.5 g/mol
InChI Key: SVDUCZIGPIYIHQ-HZPDHXFCSA-N
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Description

Elsinochrome A is a perylenequinone compound known for its photosensitive properties It is a natural product derived from fungi, specifically from the genus Elsinoë This compound is characterized by its ability to generate reactive oxygen species upon light activation, making it a potent photosensitizer

Mechanism of Action

Target of Action

Elsinochrome A (EA) primarily targets Candida albicans , a common opportunistic fungal pathogen. EA is particularly effective against biofilm-associated C. albicans, which is a leading cause of invasive candidiasis .

Mode of Action

This compound is a perylene quinone photosensitizer. Upon light excitation, it generates reactive oxygen species (ROS). These ROS induce oxidative stress, disrupting the cell membrane permeability and causing mitochondrial and nuclear damage. This leads to apoptosis (programmed cell death) and autophagy (self-degradation of cellular components) .

Biochemical Pathways

The primary biochemical pathway affected by EA is the oxidative stress pathway. The ROS generated by EA under light excitation down-regulate the expression of oxidative-stress-related genes in C. albicans. This disruption leads to increased cell membrane permeability and subsequent cellular damage .

Result of Action

The molecular and cellular effects of EA’s action include the inhibition of biofilm formation and the disruption of pre-formed biofilms. EA-mediated photodynamic antimicrobial chemotherapy (PACT) significantly reduces the viability of C. albicans, with an inhibition rate of 89.38% at a concentration of 32 μg/mL. This leads to the clearance of mature biofilms and the prevention of new biofilm formation .

This compound represents a promising approach for controlling biofilm-associated fungal infections, particularly in immunocompromised patients. Its light-dependent activation and ROS generation make it a potent antifungal agent with potential clinical applications.

: Inhibitory Effects and Mechanism of Action of this compound on Candida albicans and Its Biofilm : Inhibitory Effects and Mechanism of Action of this compound on Candida albicans and Its Biofilm : This compound | Photosensitizer | MedChemExpress

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Elsinochrome A involves the expression of the elc gene cluster from the wheat pathogen Parastagonospora nodorum in Aspergillus nidulans. This process includes the involvement of a flavin-dependent monooxygenase, ElcH, which is responsible for the oxidative enolate coupling of a perylenequinone intermediate to form the hexacyclic dihydrobenzo(ghi)perylenequinone . The absence of ElcH leads to the formation of a hexacyclic cyclohepta(ghi)perylenequinone system via an intramolecular aldol reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous biosynthesis. This involves the use of yeast-fungal artificial chromosomes to express the biosynthetic gene clusters in a suitable host organism. The production process is optimized by controlling various factors such as light, temperature, and pH to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Elsinochrome A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly conjugated pentacyclic core allows it to participate in these reactions effectively.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of light.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which retain the core perylenequinone structure but exhibit different functional groups.

Scientific Research Applications

Elsinochrome A has a wide range of scientific research applications:

Comparison with Similar Compounds

    Cercosporin: Another perylenequinone with potent photosensitizing properties.

    Hypocrellin A: Known for its use in photodynamic therapy and its ability to generate reactive oxygen species.

    Calphostins: A group of perylenequinones with protein kinase C inhibitory activity.

Elsinochrome A stands out due to its unique biosynthetic pathway and its high efficiency in generating reactive oxygen species, making it a valuable compound for various scientific and medical applications.

Properties

CAS No.

24568-67-0

Molecular Formula

C30H24O10

Molecular Weight

544.5 g/mol

IUPAC Name

(12R,13R)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione

InChI

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3/t15-,16-/m1/s1

InChI Key

SVDUCZIGPIYIHQ-HZPDHXFCSA-N

SMILES

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C

Isomeric SMILES

CC(=O)[C@@H]1[C@H](C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C

Canonical SMILES

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C

Synonyms

elsinochrome A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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